molecular formula C21H19N3OS2 B2558841 N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 2034349-40-9

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2558841
CAS No.: 2034349-40-9
M. Wt: 393.52
InChI Key: BUBNNNDCUNHPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N3OS2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2S3C_{15}H_{16}N_{2}O_{2}S_{3}, with a molecular weight of 352.49 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing thiazole moieties. For instance, derivatives similar to the compound have shown promising activity against various viral targets, including reverse transcriptase inhibitors in HIV research. The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole ring enhance antiviral efficacy .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain thiazole-based compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting that modifications to the thiazole structure can lead to enhanced anticancer activity .

CompoundIC50 (µM)Cancer Cell Line
Compound A1.61 ± 1.92A431
Compound B1.98 ± 1.22Jurkat
N-(thiophen-2-y) derivative<10Various

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiazoles are known to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. Research indicates that modifications to the thiazole ring can improve activity against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly targeting kinases and polymerases involved in viral replication.
  • Cell Cycle Interference : Compounds may disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some thiazoles induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antiviral Efficacy : A study published in MDPI demonstrated that certain thiazole derivatives showed increased antiviral activity at concentrations as low as 0.20 μM against TMV CP .
  • Cytotoxicity Assessment : In a series of experiments, compounds structurally related to this compound demonstrated significant cytotoxicity with IC50 values ranging from 1 to 10 μM across various cancer cell lines .
  • SAR Analysis : Research has indicated that specific substituents on the thiazole ring can enhance biological activity significantly, highlighting the importance of structural modifications for optimizing efficacy .

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-phenyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c1-23-11-5-9-17(23)13-24(14-18-10-6-12-26-18)21(25)19-15-27-20(22-19)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBNNNDCUNHPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.